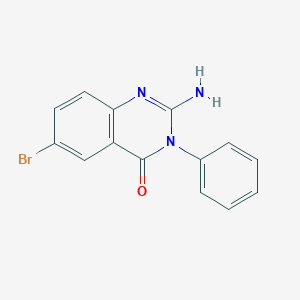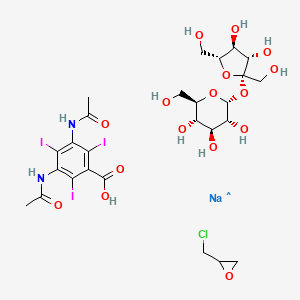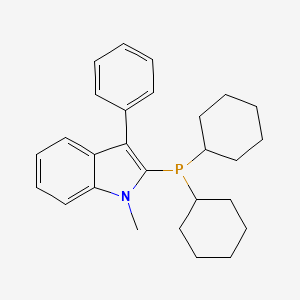
2-(Dicyclohexylphosphino)-1-methyl-3-phenyl-1H-indole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Dicyclohexylphosphino)-1-methyl-3-phenyl-1H-indole is a complex organic compound that features a phosphine group attached to an indole backbone. This compound is notable for its utility in various chemical reactions, particularly in the field of catalysis. The presence of the dicyclohexylphosphino group imparts unique properties to the molecule, making it a valuable ligand in transition metal-catalyzed processes.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Dicyclohexylphosphino)-1-methyl-3-phenyl-1H-indole typically involves multiple steps. One common method starts with the preparation of 2-(2-bromophenyl)-1H-indole. This intermediate is synthesized by reacting 2-bromoacetophenone with phenylhydrazine in the presence of phosphoric acid and polyphosphoric acid . The resulting 2-(2-bromophenyl)-1H-indole is then subjected to lithiation using n-butyllithium, followed by the addition of chlorodicyclohexylphosphine to yield the final product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature and solvent choice, to ensure high yield and purity on an industrial scale.
化学反応の分析
Types of Reactions
2-(Dicyclohexylphosphino)-1-methyl-3-phenyl-1H-indole is involved in various types of chemical reactions, primarily due to its role as a ligand in transition metal-catalyzed processes. These reactions include:
Cross-Coupling Reactions: Such as Suzuki-Miyaura, Heck, and Buchwald-Hartwig amination
Hydrogenation: Catalyzed by transition metal complexes.
Oxidation and Reduction: Facilitated by the phosphine group.
Common Reagents and Conditions
Common reagents used in these reactions include palladium or platinum catalysts, bases like potassium carbonate, and solvents such as toluene or tetrahydrofuran. Reaction conditions often involve elevated temperatures and inert atmospheres to prevent oxidation of the phosphine group .
Major Products
The major products formed from these reactions depend on the specific process. For example, in Suzuki-Miyaura coupling, the product is typically a biaryl compound, while in Buchwald-Hartwig amination, the product is an arylamine .
科学的研究の応用
2-(Dicyclohexylphosphino)-1-methyl-3-phenyl-1H-indole has a wide range of applications in scientific research:
Chemistry: Used as a ligand in various catalytic processes to enhance reaction efficiency and selectivity
Biology: Employed in studies of protein-ligand interactions and protein folding mechanisms.
Industry: Utilized in the synthesis of fine chemicals and pharmaceuticals due to its role in catalysis.
作用機序
The mechanism by which 2-(Dicyclohexylphosphino)-1-methyl-3-phenyl-1H-indole exerts its effects is primarily through its role as a ligand in transition metal complexes. The phosphine group coordinates with the metal center, stabilizing the complex and facilitating various catalytic processes. This coordination can enhance the reactivity of the metal center, allowing for efficient catalysis of cross-coupling, hydrogenation, and other reactions .
類似化合物との比較
Similar Compounds
2-(Dicyclohexylphosphino)biphenyl: Another phosphine ligand used in similar catalytic processes.
2-Dicyclohexylphosphino-2’,6’-diisopropoxybiphenyl: Known for its use in palladium-catalyzed reactions.
2-Dicyclohexylphosphino-2’,4’,6’-triisopropylbiphenyl: Utilized in various cross-coupling reactions.
Uniqueness
2-(Dicyclohexylphosphino)-1-methyl-3-phenyl-1H-indole is unique due to its indole backbone, which can provide additional electronic and steric effects compared to other phosphine ligands. This uniqueness can lead to different reactivity and selectivity in catalytic processes, making it a valuable tool in synthetic chemistry.
特性
分子式 |
C27H34NP |
|---|---|
分子量 |
403.5 g/mol |
IUPAC名 |
dicyclohexyl-(1-methyl-3-phenylindol-2-yl)phosphane |
InChI |
InChI=1S/C27H34NP/c1-28-25-20-12-11-19-24(25)26(21-13-5-2-6-14-21)27(28)29(22-15-7-3-8-16-22)23-17-9-4-10-18-23/h2,5-6,11-14,19-20,22-23H,3-4,7-10,15-18H2,1H3 |
InChIキー |
AHEZUQPGFBOETR-UHFFFAOYSA-N |
正規SMILES |
CN1C2=CC=CC=C2C(=C1P(C3CCCCC3)C4CCCCC4)C5=CC=CC=C5 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(2R)-N,5-bis(4-fluorophenyl)-2-[(4-hydroxyphenyl)methyl]pentanamide](/img/structure/B12338845.png)
![3-Methyl-[1,2,4]triazolo[4,3-a]pyridine-6-carbaldehyde](/img/structure/B12338851.png)
![4(3H)-Quinazolinone, 7-methoxy-2-[4-(1-methylethyl)-2-thiazolyl]-](/img/structure/B12338858.png)

![Methyl 2-((2-(1H-imidazol-1-yl)ethyl)thio)-5-chloro-1-methyl-1H-benzo[d]imidazole-6-carboxylate](/img/structure/B12338867.png)
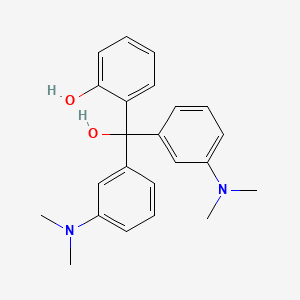
![1H-Pyrrolo[3,2-b]pyridine-3-carboxaldehyde, 2-chloro-1-methyl-](/img/structure/B12338876.png)
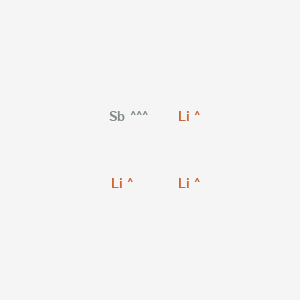


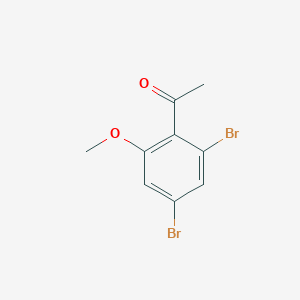
![N-[(1R,2R)-2-Amino-1,2-diphenylethyl]-N'-(2,3,4,6-tetra-O-acetyl-|A-D-glucopyranosyl)thiourea](/img/structure/B12338920.png)
